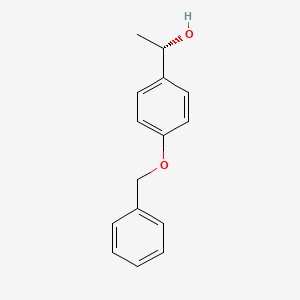
(1S)-1-(4-Benzyloxy-phenyl)ethanol
Overview
Description
“4-(Benzyloxy)phenyl isocyanate” is an organic building block containing an isocyanate group . It appears as white to tan granules and/or chunks . “4-(benzyloxy)phenyl acetic acid” has a molecular weight of 242.2699 .
Synthesis Analysis
“4-(Benzyloxy)phenyl isocyanate” may be used in the synthesis of 1,3,5-tris(4-benzyloxyphenyl)-1,3,5-triazinane-2,4,6-trione via cyclotrimerization . It may also be used in the synthesis of various phenyl urea derivatives .Molecular Structure Analysis
The linear formula for “4-(Benzyloxy)phenyl isocyanate” is C6H5CH2OC6H4NCO . The molecular formula for “4-(benzyloxy)phenyl acetic acid” is C15H14O3 .Scientific Research Applications
((1S)-1-(4-Benzyloxy-phenyl)ethanol)-1-(4-Benzyloxy-phenyl)ethanol has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceuticals. It is used in the synthesis of a variety of compounds, such as β-lactams and β-lactones. In addition, it has been found to have a range of biological activities, such as anti-inflammatory, anti-oxidative, and anti-cancer properties. For example, it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent and has been found to inhibit the release of pro-inflammatory cytokines and chemokines in vitro.
Mechanism of Action
The exact mechanism of action of ((1S)-1-(4-Benzyloxy-phenyl)ethanol)-1-(4-Benzyloxy-phenyl)ethanol is still not fully understood. However, it is believed to act on multiple pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes involved in the production of pro-inflammatory mediators. In addition, it has been found to inhibit the activity of PI3K/Akt and MAPK pathways, which are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
(this compound)-1-(4-Benzyloxy-phenyl)ethanol has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and to inhibit the release of pro-inflammatory cytokines and chemokines in vitro. In addition, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes involved in the production of pro-inflammatory mediators. It has also been found to inhibit the activity of PI3K/Akt and MAPK pathways, which are involved in the regulation of cell proliferation and survival.
Advantages and Limitations for Lab Experiments
The main advantage of using ((1S)-1-(4-Benzyloxy-phenyl)ethanol)-1-(4-Benzyloxy-phenyl)ethanol in laboratory experiments is its high efficiency in the synthesis of various compounds. In addition, it has been found to have a range of biological activities, such as anti-inflammatory, anti-oxidative, and anti-cancer properties. However, there are some limitations to using (this compound)-1-(4-Benzyloxy-phenyl)ethanol in laboratory experiments. For example, it is a chiral molecule and therefore can be difficult to synthesize in a racemic form. In addition, it is not very soluble in water and can be difficult to dissolve in aqueous solutions.
Future Directions
Given the potential applications of ((1S)-1-(4-Benzyloxy-phenyl)ethanol)-1-(4-Benzyloxy-phenyl)ethanol in medicinal chemistry, biochemistry, and pharmaceuticals, there are many potential future directions for research. These include exploring the potential of (this compound)-1-(4-Benzyloxy-phenyl)ethanol as an anti-inflammatory agent, investigating its potential use in the treatment of cancer, studying its mechanism of action, and exploring its potential use in the synthesis of novel compounds. In addition, further research could be conducted to explore the potential of (this compound)-1-(4-Benzyloxy-phenyl)ethanol as an antioxidant and to investigate its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of ((1S)-1-(4-Benzyloxy-phenyl)ethanol)-1-(4-Benzyloxy-phenyl)ethanol is achieved through a two-step process. First, 4-benzyloxy-phenylacetic acid is reacted with sodium ethoxide in ethanol to form (this compound)-1-(4-benzyloxy-phenyl)ethanol. This reaction is typically carried out at room temperature and is highly efficient. The second step involves the reaction of (this compound)-1-(4-benzyloxy-phenyl)ethanol with an acid to form (this compound)-1-(4-benzyloxy-phenyl)ethanoic acid. This reaction is also typically carried out at room temperature and is highly efficient.
properties
IUPAC Name |
(1S)-1-(4-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTDSFYWJCAKFF-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249314 | |
| Record name | (αS)-α-Methyl-4-(phenylmethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119776-17-9 | |
| Record name | (αS)-α-Methyl-4-(phenylmethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119776-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-Methyl-4-(phenylmethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



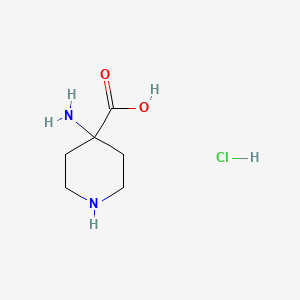
![1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3](/img/structure/B6319525.png)
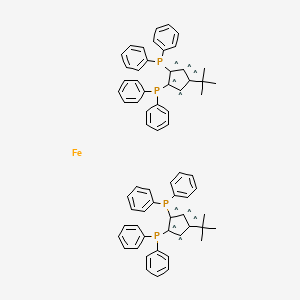
![4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-benzoic acid methyl ester, 95%](/img/structure/B6319537.png)
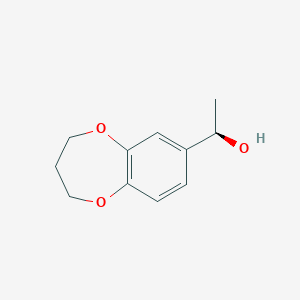
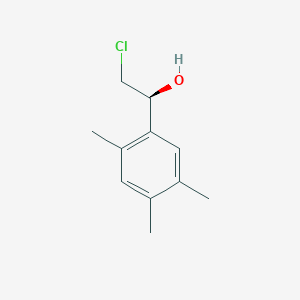
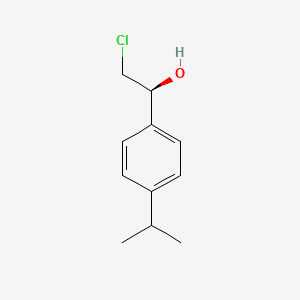
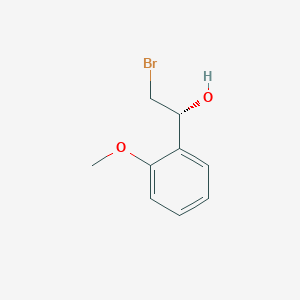


![2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6319572.png)

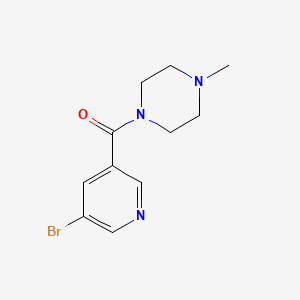
![1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6319615.png)